molecular formula C8H6ClNO4 B6264503 6-chloro-3-methyl-2-nitrobenzoic acid CAS No. 1805673-98-6

6-chloro-3-methyl-2-nitrobenzoic acid

Cat. No. B6264503
CAS RN: 1805673-98-6
M. Wt: 215.6
InChI Key:
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Description

6-Chloro-3-methyl-2-nitrobenzoic acid (CMNBA) is a synthetic organic compound with a broad range of applications in the chemical, pharmaceutical, and biomedical industries. It is a white crystalline solid with a melting point of approximately 140°C and a boiling point of approximately 300°C. CMNBA is a nitrobenzoic acid derivative with a unique combination of properties, making it a versatile and useful compound for many different applications.

Mechanism of Action

6-chloro-3-methyl-2-nitrobenzoic acid is a nitrobenzoic acid derivative, and its mechanism of action is similar to other nitrobenzoic acids. It is a potent inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics, and it is also able to bind to proteins and other macromolecules. Additionally, it is able to form complexes with metals and other molecules, which can affect their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-3-methyl-2-nitrobenzoic acid depend on the concentration and duration of exposure. At low concentrations, 6-chloro-3-methyl-2-nitrobenzoic acid can inhibit the activity of enzymes involved in xenobiotic metabolism, while at higher concentrations it can cause cell death. In addition, 6-chloro-3-methyl-2-nitrobenzoic acid can bind to proteins and other macromolecules, and it can form complexes with metals and other molecules, which can affect their reactivity.

Advantages and Limitations for Lab Experiments

6-chloro-3-methyl-2-nitrobenzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it can be synthesized easily and quickly. Additionally, it is a potent inhibitor of enzymes involved in xenobiotic metabolism, making it a useful tool for studying drug metabolism. However, 6-chloro-3-methyl-2-nitrobenzoic acid can be toxic at high concentrations and can cause cell death, so it should be used with caution in laboratory experiments.

Future Directions

The potential future directions for research involving 6-chloro-3-methyl-2-nitrobenzoic acid include the development of more specific inhibitors of xenobiotic metabolism enzymes, the study of its effects on other biochemical and physiological processes, and the development of new synthetic methods for its synthesis. Additionally, 6-chloro-3-methyl-2-nitrobenzoic acid could be used in the development of polymers, as a model compound for studying the reactivity of nitrobenzoic acids, and as a reagent in organic synthesis.

Synthesis Methods

6-chloro-3-methyl-2-nitrobenzoic acid can be synthesized through a variety of methods, including the nitration of 3-methyl-6-chlorobenzoic acid, the reaction of 3-methyl-6-chlorobenzoic acid with nitrosyl chloride, and the reaction of 3-methyl-6-chlorobenzoic acid with sodium nitrite. The most common method is the nitration of 3-methyl-6-chlorobenzoic acid using a nitrating agent such as nitric acid or sulfuric acid. This method produces a mixture of nitrobenzoic acid derivatives, including 6-chloro-3-methyl-2-nitrobenzoic acid.

Scientific Research Applications

6-chloro-3-methyl-2-nitrobenzoic acid is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme activity, and the study of drug metabolism. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a substrate for enzymes. In addition, 6-chloro-3-methyl-2-nitrobenzoic acid is used as a model compound for the study of the reactivity of nitrobenzoic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3-methyl-2-nitrobenzoic acid involves the nitration of 6-chloro-3-methylbenzoic acid followed by oxidation of the resulting nitro compound.", "Starting Materials": [ "6-chloro-3-methylbenzoic acid", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Dissolve 6-chloro-3-methylbenzoic acid in a mixture of nitric acid and sulfuric acid.", "Add sodium nitrite to the mixture and maintain the temperature below 5°C.", "After the addition is complete, maintain the temperature for 30 minutes.", "Pour the reaction mixture into ice-cold water and collect the yellow solid by filtration.", "Wash the solid with water and dry it.", "Dissolve the nitro compound in sodium hydroxide solution.", "Add hydrogen peroxide to the solution and heat it to reflux.", "Acidify the solution with hydrochloric acid and collect the resulting solid by filtration.", "Wash the solid with water and dry it to obtain 6-chloro-3-methyl-2-nitrobenzoic acid." ] }

CAS RN

1805673-98-6

Product Name

6-chloro-3-methyl-2-nitrobenzoic acid

Molecular Formula

C8H6ClNO4

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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